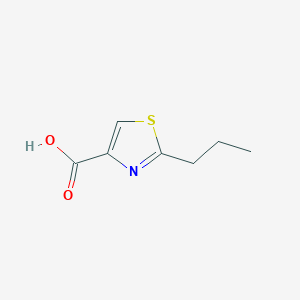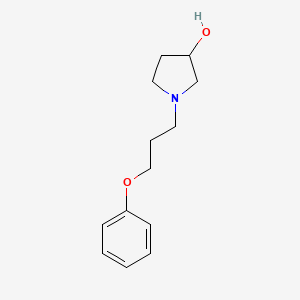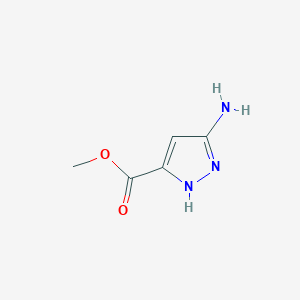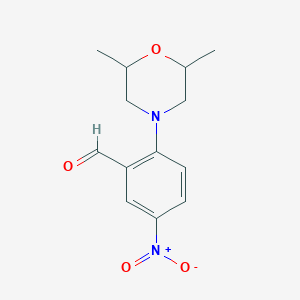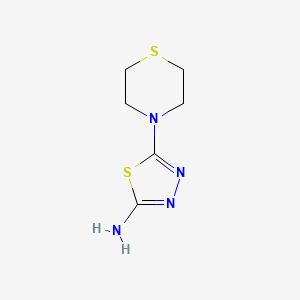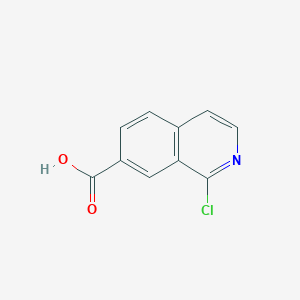
1-氯异喹啉-7-羧酸
描述
1-Chloroisoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-7-carboxylic acid consists of a isoquinoline backbone with a chlorine atom at the 1 position and a carboxylic acid group at the 7 position . The molecular weight of this compound is 207.62 g/mol .Physical And Chemical Properties Analysis
1-Chloroisoquinoline-7-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 g/mol . The compound should be stored in a dry, room temperature environment .科学研究应用
Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . Here are some general applications:
-
Organic Synthesis
- Carboxylic acids are used to obtain small molecules and macromolecules .
- They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- For example, carboxylic acid reductase can catalyze ester synthesis in aqueous environments . The enzyme naturally produces aldehydes, but researchers found it can be used to efficiently produce esters instead when a co-substrate was changed .
-
Nanotechnology
-
Polymers
安全和危害
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAVRLLVLRDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611281 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-7-carboxylic acid | |
CAS RN |
730971-21-8 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)
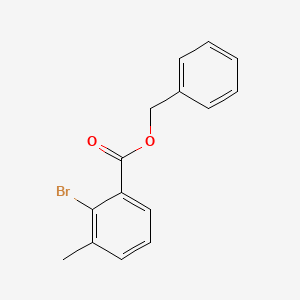
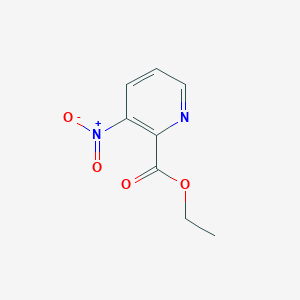
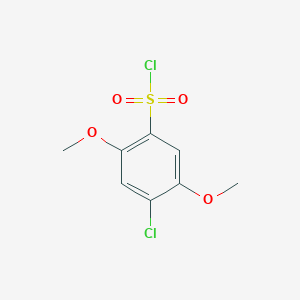
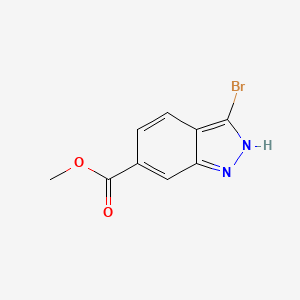
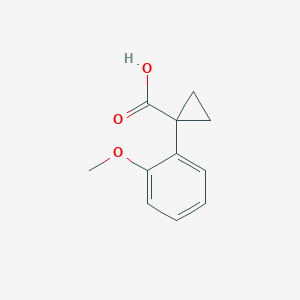
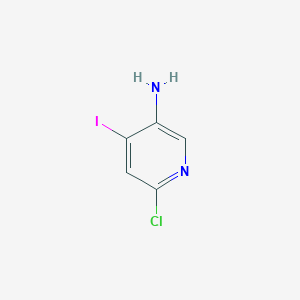
![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
